[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is an organic compound notable for its unique structure and potential applications in various fields, including medicinal chemistry and material science. The compound is classified as a triazole derivative, which is a class of compounds containing a five-membered ring with three nitrogen atoms. Its Chemical Abstracts Service (CAS) number is 1221725-81-0, and it has a molecular formula of C9H10BrClN4, resulting in a molecular weight of 289.56 g/mol.
The synthesis of [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, solvent choice, and catalyst concentration must be carefully controlled to facilitate the desired cycloaddition while minimizing by-products.
The molecular structure of [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride can be represented in various formats:
C1=CC=C(C(=C1)N2C=C(N=N2)CN)Br.Cl
SVRUHAPBYWEOMU-UHFFFAOYSA-N
The compound features a triazole ring that is substituted with a bromophenyl group and a methanamine moiety, contributing to its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C9H10BrClN4 |
Molecular Weight | 289.56 g/mol |
CAS Number | 1221725-81-0 |
Appearance | Powder |
[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the substituents involved and the desired products. For instance, substitution reactions may require specific bases or solvents to facilitate nucleophilic attack.
The mechanism of action for [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is not extensively documented but can be inferred based on its structural features:
While specific physical properties such as density and boiling point are not readily available for this compound, it is generally characterized as a solid powder at room temperature.
Key chemical properties include:
[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride has several scientific uses:
This compound's diverse applications stem from its unique structure and reactivity profile, making it a valuable target for further research in both academic and industrial settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2